molecular formula C6H9N3O B1391080 5-Ethoxypyrazin-2-amine CAS No. 647843-58-1

5-Ethoxypyrazin-2-amine

Cat. No. B1391080
M. Wt: 139.16 g/mol
InChI Key: NFENSUDOADHXHX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Ethoxypyrazin-2-amine is a chemical compound with the molecular formula C6H9N3O and a molecular weight of 139.16 . It is a solid substance that should be stored in a dark place, under an inert atmosphere, at temperatures between 2-8°C .


Molecular Structure Analysis

The InChI code for 5-Ethoxypyrazin-2-amine is 1S/C6H9N3O/c1-2-10-6-4-8-5(7)3-9-6/h3-4H,2H2,1H3,(H2,7,8) . This code provides a detailed description of the molecule’s structure, including the arrangement of its atoms and the bonds between them.


Physical And Chemical Properties Analysis

5-Ethoxypyrazin-2-amine has a density of 1.2±0.1 g/cm3, a boiling point of 269.6±35.0 °C at 760 mmHg, and a flash point of 116.9±25.9 °C . It is a solid substance .

Scientific Research Applications

Synthesis and Biological Activity

  • HIV-1 Inhibition : A study conducted by Larsen et al. (1999) focused on the synthesis of triazenopyrazole derivatives, including compounds related to 5-Ethoxypyrazin-2-amine, as potential inhibitors of HIV-1. One of the synthesized compounds showed moderate activity against HIV-1 (Larsen, Zahran, Pedersen, & Nielsen, 1999).

Energetic Materials Synthesis

  • Energetic Material Development : Klapötke, Piercey, and Stierstorfer (2012) synthesized new energetic materials, including derivatives of 5-Ethoxypyrazin-2-amine. These materials exhibit high explosive performance and varying sensitivities (Klapötke, Piercey, & Stierstorfer, 2012).

Antidepressant Discovery

  • Antidepressant Properties : Mahesh et al. (2011) designed and synthesized a series of 3-ethoxyquinoxalin-2-carboxamides, structurally related to 5-Ethoxypyrazin-2-amine, as 5-HT3 receptor antagonists. Some compounds exhibited significant antidepressant-like activity (Mahesh, Devadoss, Pandey, & Bhatt, 2011).

Antimicrobial Applications

  • Antimicrobial Activities : Bektaş et al. (2007) investigated the antimicrobial activities of new 1,2,4-triazole derivatives, related to 5-Ethoxypyrazin-2-amine. Some compounds showed good to moderate activities against various microorganisms (Bektaş, Karaali, Sahin, Demirbaş, Karaoglu, & Demirbas, 2007).

Corrosion Inhibition

  • Corrosion Inhibition : Chetouani et al. (2005) studied the inhibitory effect of bipyrazole compounds, similar to 5-Ethoxypyrazin-2-amine, on the corrosion of iron. These compounds were found to be efficient corrosion inhibitors (Chetouani, Hammouti, Benhadda, & Daoudi, 2005).

Cancer Therapy

  • Targeted Cancer Therapy : Wang et al. (2011) reported the encapsulation of potential anticancer drugs using multifunctional poly(amidoamine) dendrimers, which may involve structures related to 5-Ethoxypyrazin-2-amine. This approach targets cancer therapy, offering a new way to deliver drugs to cancer cells (Wang, Guo, Cao, Shen, & Shi, 2011).

Safety And Hazards

5-Ethoxypyrazin-2-amine is associated with several hazard statements, including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), wearing protective gloves/protective clothing/eye protection/face protection (P280), and rinsing cautiously with water for several minutes if in eyes (P305+P351+P338) .

properties

IUPAC Name

5-ethoxypyrazin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3O/c1-2-10-6-4-8-5(7)3-9-6/h3-4H,2H2,1H3,(H2,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFENSUDOADHXHX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NC=C(N=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30671929
Record name 5-Ethoxypyrazin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30671929
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

139.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Ethoxypyrazin-2-amine

CAS RN

647843-58-1
Record name 5-Ethoxypyrazin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30671929
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Amino-5-ethoxypyrazine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Ethoxypyrazin-2-amine
Reactant of Route 2
Reactant of Route 2
5-Ethoxypyrazin-2-amine
Reactant of Route 3
Reactant of Route 3
5-Ethoxypyrazin-2-amine
Reactant of Route 4
Reactant of Route 4
5-Ethoxypyrazin-2-amine
Reactant of Route 5
Reactant of Route 5
5-Ethoxypyrazin-2-amine
Reactant of Route 6
Reactant of Route 6
5-Ethoxypyrazin-2-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.